molecular formula C22H22N2O4S2 B2451898 3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 954635-36-0

3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2451898
CAS No.: 954635-36-0
M. Wt: 442.55
InChI Key: NMPQPUJCWGIMMW-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-17-6-5-9-22(14-17)29(25,26)23-20-11-10-18-12-13-24(16-19(18)15-20)30(27,28)21-7-3-2-4-8-21/h2-11,14-15,23H,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPQPUJCWGIMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N2O4S2\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4\text{S}_2

This molecular formula indicates the presence of two sulfonamide groups, which are often associated with various biological activities.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this category often inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other key enzymes related to tumor growth and proliferation .
  • Modulation of Signaling Pathways : There is evidence that these compounds can influence signaling pathways such as the MAPK/ERK pathway, which is crucial in cellular proliferation and survival .
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant properties, reducing oxidative stress in cells and potentially protecting against various diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For example:

  • Case Study : A derivative structurally related to this compound was tested against various cancer cell lines. The results showed significant cytotoxicity with IC50 values in the micromolar range, indicating promising anticancer activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Research Findings : In vitro studies demonstrated that sulfonamide derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of folate synthesis pathways in bacteria .

Neuroprotective Effects

There is emerging evidence supporting neuroprotective effects:

  • Case Study : In models of neurodegenerative diseases, compounds similar to this compound showed a reduction in neuronal apoptosis and inflammation markers . This suggests potential applications in treating conditions like Alzheimer's disease.

Data Table: Biological Activities Overview

Activity TypeMechanism of ActionReference
AnticancerInhibition of metabolic enzymes
AntimicrobialDisruption of folate synthesis
NeuroprotectiveReduction of apoptosis and inflammation

Scientific Research Applications

Potential Biological Activities

Research indicates that compounds with sulfonamide and tetrahydroisoquinoline structures may exhibit various pharmacological activities, including:

  • Antimicrobial Properties : Sulfonamides are known for their antibacterial effects, particularly against Gram-positive bacteria. The presence of the tetrahydroisoquinoline moiety may enhance these properties.
  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The potential for 3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide to inhibit tumor growth warrants investigation.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways, similar to other sulfonamide derivatives that inhibit dihydropteroate synthase (DHPS), an enzyme critical in folate synthesis in bacteria and protozoa.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The process can be outlined as follows:

  • Formation of the Tetrahydroisoquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The introduction of the sulfonamide group is performed via nucleophilic substitution reactions.
  • Final Coupling : The phenylsulfonyl group is then attached to complete the synthesis.

Case Study 1: Antitumor Activity

A study investigating similar sulfonamide derivatives found significant cytotoxic activity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. These findings suggest that this compound may possess comparable antitumor properties .

Case Study 2: Enzyme Inhibition

Research on sulfonamide derivatives has shown their ability to inhibit enzymes involved in metabolic pathways relevant to bacterial survival and cancer progression. For instance, derivatives similar to this compound have been evaluated for their inhibitory effects on DHPS, which is crucial for developing new antimicrobial agents .

Preparation Methods

Core Synthetic Strategies for Tetrahydroisoquinoline Scaffold Construction

The tetrahydroisoquinoline (THIQ) moiety serves as the foundational scaffold for this compound. Two primary methodologies dominate its synthesis:

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains a cornerstone for constructing THIQ frameworks. As demonstrated in the synthesis of analogous compounds, phenethylamine derivatives undergo acid-catalyzed cyclization with aldehydes or ketones to form the THIQ core. For instance, piperonal-derived THIQ intermediates were synthesized via this method, achieving yields of 65–78% under optimized HCl/EtOH conditions. Key variables include:

  • Acid catalyst : HCl, TFA, or Lewis acids (e.g., InCl₃)
  • Temperature : 0°C to reflux (40–80°C)
  • Solvent : Dichloromethane (DCM), ethanol, or toluene

This method’s limitation lies in steric hindrance from bulky substituents, necessitating alternative approaches for N-alkylated derivatives.

Palladium-Catalyzed C–H Activation

Recent advances employ palladium-catalyzed C–H activation to functionalize THIQ precursors. A representative protocol involves:

  • Substrate preparation : N-Tethered benzyl-alkenols (e.g., (Z)-N-benzyl-N-(4-hydroxybut-2-en-1-yl)-4-methylbenzenesulfonamide)
  • Cyclization : InCl₃ (10 mol%) in DCM at 40°C for 12 h
  • Yield optimization : 72–89% via solvent screening (DCM > DCE > THF)

This method excels in regioselectivity, particularly for 4-vinyl-THIQ derivatives, but requires stringent moisture control.

Sulfonylation and Functionalization of the THIQ Core

Sequential Sulfonylation at N-2 and C-7 Positions

The dual sulfonamide groups are introduced through stepwise sulfonylation:

Step 1: N-2 Phenylsulfonylation
  • Reagents : Phenylsulfonyl chloride (1.2 equiv)
  • Base : Triethylamine (2.5 equiv)
  • Conditions : DCM, 0°C to RT, 4–6 h
  • Yield : 85–92%
Step 2: C-7 Benzenesulfonamide Installation
  • Coupling agent : EDCI/HOBt (1:1 molar ratio)
  • Solvent : DMF, 24 h at RT
  • Yield : 68–74%

Critical Note : The 3-methyl group on the benzenesulfonamide is introduced via pre-functionalized sulfonyl chlorides rather than post-synthetic methylation to avoid regiochemical complications.

Advanced Methodologies for Yield Enhancement

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • THIQ cyclization : 150°C, 20 min, 82% yield
  • Sulfonylation : 100°C, 10 min, 88% yield

Flow Chemistry Approaches

Continuous flow systems improve reproducibility for large-scale synthesis:

  • Residence time : 5 min
  • Throughput : 1.2 g/h
  • Purity : >98% (HPLC)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Scalability
Pictet-Spengler 65–78 95 24 Moderate
Pd-Catalyzed 72–89 97 12 High
Microwave 82–88 99 0.5 Low
Flow Chemistry 90 98 0.08 High

Key Findings :

  • Palladium-catalyzed methods balance yield and scalability.
  • Microwave synthesis suits small-scale, high-purity needs.

Troubleshooting Common Synthetic Challenges

Byproduct Formation During Sulfonylation

  • Issue : Di-sulfonylated byproducts (up to 15%)
  • Solution : Use bulky bases (e.g., DIPEA) to sterically hinder over-sulfonylation.

Epimerization at C-1

  • Cause : Acidic conditions during THIQ formation
  • Mitigation : Employ chiral auxiliaries or low-temperature protocols.

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